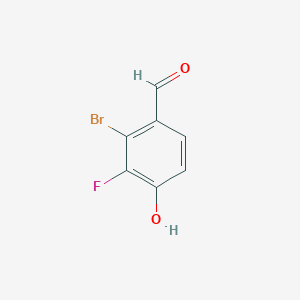

2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Description

BenchChem offers high-quality 2-Bromo-3-fluoro-4-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-fluoro-4-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQILOVRXGBDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-3-fluoro-4-hydroxybenzaldehyde chemical structure and properties

Technical Whitepaper: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Strategic Pharmacophore & Building Block Analysis

Part 1: Executive Summary

2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS: 1807171-16-9) represents a high-value "dense" pharmacophore scaffold for medicinal chemistry.[1] Unlike its more common isomers (e.g., 3-bromo-4-hydroxybenzaldehyde), this specific 2,3,4-substitution pattern offers unique steric and electronic properties. The "crowded" arrangement of the aldehyde (C1), bromine (C2), and fluorine (C3) forces the aldehyde group out of planarity, potentially improving solubility and creating novel binding vectors in enzyme pockets.

This guide details the structural properties, synthetic accessibility, and reactivity profile of this molecule, positioning it as a critical intermediate for the development of kinase inhibitors, PROTAC linkers, and metabolically stable drug candidates.

Part 2: Chemical Identity & Structural Analysis

The molecule is defined by a tetra-substituted benzene ring where the positioning of halogens dictates its reactivity.

| Attribute | Specification |

| IUPAC Name | 2-Bromo-3-fluoro-4-hydroxybenzaldehyde |

| CAS Number | 1807171-16-9 |

| Molecular Formula | C₇H₄BrFO₂ |

| Molecular Weight | 219.01 g/mol |

| SMILES | O=Cc1c(Br)c(F)c(O)cc1 |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

3D Conformational Insight

The 2-bromo substituent exerts significant steric pressure on the adjacent 1-formyl group .[1] This "ortho-effect" typically twists the carbonyl group out of the plane of the aromatic ring.

-

Consequence: Reduced conjugation between the carbonyl and the pi-system compared to unsubstituted benzaldehydes.

-

Medicinal Benefit: This twist can disrupt planarity-dependent aggregation (improving solubility) and allows the molecule to fit into non-planar hydrophobic pockets.

Part 3: Physicochemical Profile

Understanding the core physical parameters is essential for predicting the behavior of this scaffold in biological assays.

| Property | Value (Predicted/Exp) | Implication for Drug Design |

| LogP | ~1.9 – 2.2 | Ideal lipophilicity for oral bioavailability (Ro5 compliant).[1] |

| TPSA | 37.3 Ų | High membrane permeability potential.[1] |

| pKa (Phenol) | ~7.2 – 7.8 | The electron-withdrawing F and Br atoms increase acidity compared to phenol (pKa 10), making the hydroxyl group a better H-bond donor at physiological pH.[1] |

| H-Bond Donors | 1 | The 4-OH group.[1][2][3][4] |

| H-Bond Acceptors | 3 | Carbonyl O, Phenolic O, Fluorine. |

Part 4: Synthesis & Manufacturing Pathways

Direct bromination of 3-fluoro-4-hydroxybenzaldehyde typically yields the 5-bromo isomer due to the directing effects of the hydroxyl group. Therefore, the 2-bromo isomer requires a directed synthesis strategy.

Primary Synthetic Route: Demethylation Strategy

The most reliable route for high-purity synthesis involves the demethylation of the methoxy-precursor, which is accessible via Directed Ortho Metalation (DoM).[1]

Precursor: 2-Bromo-3-fluoro-4-methoxybenzaldehyde (CAS: 2384280-20-8).[5]

Protocol (Step-by-Step):

-

Reagent Setup: Dissolve 2-bromo-3-fluoro-4-methoxybenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere. Cool to -78°C.

-

Demethylation: Slowly add Boron Tribromide (BBr₃, 1M in DCM, 2.5 eq) dropwise. The low temperature prevents debromination or side reactions at the aldehyde.

-

Warming: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC/LC-MS for disappearance of the starting material.

-

Quench: Carefully quench with ice-water (exothermic!).

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Logic

Caption: Retrosynthetic logic relying on Directed Ortho Metalation (DoM) to install the bromine at the crowded C2 position, followed by demethylation.

Part 5: Reactivity & Functionalization Profile

This scaffold allows for "divergent synthesis," enabling chemists to grow the molecule in three distinct vectors.

The Phenol (C4-OH): Linker Attachment

-

Reactivity: Nucleophilic substitution (SN2) or Mitsunobu reaction.

-

Application: Attachment of PROTAC linkers (e.g., PEG chains) or alkyl tails to modulate solubility.

-

Condition: K₂CO₃, Alkyl Halide, DMF, 60°C. Note: The adjacent Fluorine slightly reduces the nucleophilicity of the phenoxide, requiring slightly more vigorous conditions than unsubstituted phenols.

The Aryl Bromide (C2-Br): Cross-Coupling

-

Reactivity: Suzuki-Miyaura, Buchwald-Hartwig.

-

Challenge: The C2 position is sterically hindered by the C1-Aldehyde and C3-Fluorine.

-

Solution: Use active catalyst systems (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts like XPhos Pd G2) and higher temperatures.

-

Strategic Value: Allows installation of biaryl systems orthogonal to the aldehyde vector.

The Aldehyde (C1-CHO): Scaffold Growth

-

Reactivity: Reductive amination, Wittig olefination, condensation to heterocycles.

-

Application: Formation of benzyl amines (common in kinase inhibitors) or cyclization to form benzimidazoles/quinazolines.

Visualization: Divergent Reactivity Map

Caption: The tri-functional nature of the scaffold allows independent modification at the C1, C2, and C4 positions.[1]

Part 6: Medicinal Chemistry Applications

Halogen Bonding & Metabolic Stability

The 3-Fluorine atom is not just a steric spacer; it serves two critical roles:

-

Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the C3 position, extending the half-life of the drug candidate.

-

Electronic Modulation: It lowers the pKa of the 4-OH, strengthening hydrogen interactions with residues like Aspartate or Glutamate in binding pockets.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 219 Da, this molecule is an ideal "fragment." It has high ligand efficiency (LE) potential. The aldehyde can reversibly bind to catalytic cysteines or lysines (covalent inhibition), while the Br/F motif anchors the molecule in hydrophobic sub-pockets.

Part 7: Safety & Handling

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

-

-

Handling Protocol:

-

Always handle in a fume hood.

-

Wear nitrile gloves and safety goggles.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to benzoic acids over time.[1]

-

Part 8: References

-

PubChem Compound Summary. 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS 1807171-16-9).[1][6] National Center for Biotechnology Information. Link

-

BLD Pharm Catalog. Product Analysis: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.[1][4][6]Link

-

Matrix Scientific. Chemical Data Sheet: CAS 1807171-16-9.[1][6]Link

-

ChemicalBook. Precursor Synthesis: 2-Bromo-3-fluoro-4-methoxybenzaldehyde (CAS 2384280-20-8).[1]Link

-

Snieckus, V. Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Directing Groups. Chemical Reviews, 1990. (Foundational reference for the synthesis logic described in Part 4). Link

Sources

- 1. 861928-25-8|2-Bromo-5-fluoro-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. ossila.com [ossila.com]

- 3. 2-Fluoro-4-hydroxybenzaldehyde | 348-27-6 [chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 2-bromo-3-fluoro-4-methoxybenzaldehyde | 2384280-20-8 [m.chemicalbook.com]

- 6. 1807171-16-9 Cas No. | 2-Bromo-3-fluoro-4-hydroxybenzaldehyde | Matrix Scientific [matrixscientific.com]

An In-depth Technical Guide to 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

A comprehensive guide for researchers, scientists, and drug development professionals.

Initial Assessment: A thorough search for the Chemical Abstracts Service (CAS) number and associated technical data for 2-Bromo-3-fluoro-4-hydroxybenzaldehyde did not yield a specific, registered compound with this exact structure in publicly available chemical databases. The search results consistently returned information for structurally related but distinct molecules. This suggests that 2-Bromo-3-fluoro-4-hydroxybenzaldehyde may be a novel compound, not yet synthesized or characterized, or a rare intermediate not widely cataloged.

The following guide will therefore focus on a closely related and well-documented analogue, 3-Fluoro-4-hydroxybenzaldehyde (CAS: 405-05-0) , to provide a relevant and technically robust resource. This compound shares key functional groups—a benzaldehyde, a hydroxyl group, and a halogen (fluorine instead of bromine and in a different position)—making it a valuable case study for professionals in drug discovery and organic synthesis.

Technical Guide: 3-Fluoro-4-hydroxybenzaldehyde (CAS: 405-05-0)

This guide provides a detailed overview of 3-Fluoro-4-hydroxybenzaldehyde, a key building block in medicinal chemistry and materials science. We will explore its synthesis, properties, and applications, offering insights into its utility in research and development.

Introduction and Physicochemical Properties

3-Fluoro-4-hydroxybenzaldehyde is a fluorinated aromatic aldehyde that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and a fluorine atom, allows for diverse chemical modifications, making it a valuable precursor for various target molecules.[1]

Table 1: Physicochemical Properties of 3-Fluoro-4-hydroxybenzaldehyde

| Property | Value | Source |

| CAS Number | 405-05-0 | [1] |

| Molecular Formula | C₇H₅FO₂ | [1] |

| Molecular Weight | 140.11 g/mol | [1] |

| Appearance | Beige powder | [1] |

| Melting Point | 121 - 124 °C | [1] |

| Purity | >97% | [1] |

Synthesis Protocols

The synthesis of 3-Fluoro-4-hydroxybenzaldehyde can be achieved through several routes. A common and effective method involves the demethylation of 3-fluoro-4-methoxybenzaldehyde. This process can be carried out using reagents like boron tribromide or hydrobromic acid.

Protocol 1: Demethylation using Boron Tribromide [2]

This method provides a high yield of the desired product under controlled conditions.

-

Step 1: Reaction Setup

-

Mix 3-fluoro-4-methoxybenzaldehyde (1 g, 6.5 mmol) with a 1 M solution of boron tribromide in dichloromethane (19.5 mmol).

-

The reaction is conducted in dichloromethane under an ice bath to manage the exothermic nature of the reaction.

-

-

Step 2: Reaction Execution

-

Stir the mixture for 24 hours under the ice bath conditions.

-

-

Step 3: Quenching and Workup

-

Upon completion, add an excess of anhydrous methanol to the reaction system.

-

Remove the solvent and the resulting trimethyl borate by distillation under reduced pressure.

-

To ensure complete removal of trimethyl borate, dissolve the residue in methanol and repeat the reduced pressure distillation.

-

-

Step 4: Extraction and Purification

-

Dissolve the resulting solid residue in ethyl acetate.

-

Wash the organic phase with water (3 x 100 ml) and dry with anhydrous sodium sulfate.

-

Concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (eluent: petroleum ether:ethyl ether = 8:2) to yield pure 3-fluoro-4-hydroxybenzaldehyde.

-

Yield: 91%[2]

Protocol 2: Demethylation using Hydrobromic Acid [2]

This alternative method utilizes hydrobromic acid for demethylation.

-

Step 1: Reaction Setup

-

Mix 3-fluoro-4-methoxybenzaldehyde (5.00 g, 32.5 mmol) with 48% HBr (30 ml).

-

-

Step 2: Reaction Execution

-

Heat the mixture to 140 °C and stir under an argon atmosphere for 3 hours.

-

-

Step 3: Workup and Extraction

-

Dilute the mixture with water (150 ml).

-

Extract the product with dichloromethane (2 x 100 mL).

-

-

Step 4: Purification

-

Wash the combined organic layers with brine solution and dry over sodium sulfate.

-

Remove the solvent in vacuo to yield the product as a brown solid.

-

Yield: 97%[2]

Caption: Synthetic utility of 3-Fluoro-4-hydroxybenzaldehyde in developing therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-4-hydroxybenzaldehyde and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [3]* Handling: Avoid contact with skin and eyes. Handle in a well-ventilated area to prevent inhalation of dust. [3][4]Wash hands thoroughly after handling. [3]* First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [3] * In case of skin contact: Wash with plenty of soap and water. [3] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [3]* Storage: Store in a well-ventilated place and keep the container tightly closed. [3][4]

-

References

- 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE - Safety Data Sheet. (2025, July 26). ChemicalBook.

- SAFETY DATA SHEET for 3-Bromo-4-fluorobenzaldehyde. (2025, December 19). Fisher Scientific.

- Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde.PrepChem.com.

- 2-Bromo-4-hydroxybenzaldehyde.PubChem.

- 3-Fluoro-4-hydroxybenzaldehyde synthesis.ChemicalBook.

- 2-Bromo-3-hydroxybenzaldehyde SDS.ECHEMI.

- SAFETY DATA SHEET for 3-Bromo-4-hydroxybenzaldehyde. (2025, October 08). Thermo Fisher Scientific.

- Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025, October 24). ResearchGate.

- 2-Fluoro-4-hydroxybenzaldehyde, min. 98%.Strem.

- 3-bromo-4-fluoro-2-hydroxybenzaldehyde.Sigma-Aldrich.

- 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0.Ossila.

- 2-Fluoro-4-hydroxybenzaldehyde.PubChem.

- 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.PubChem.

- 4-Bromo-3-fluoro-2-hydroxybenzaldehyde.BLD Pharm.

- A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.Google Patents.

- 2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde.ChemicalBook.

- Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. (2025, August 06). ResearchGate.

- 2-Bromo-3-fluorobenzaldehyde, 98%.Thermo Scientific Chemicals.

- 4-Hydroxybenzaldehyde.Wikipedia.

- Applications of 3-Bromo-4-Hydroxybenzaldehyde in Dyestuff and Fragrance Industries. (2026, January 29). Pharmaffiliates.

- 3-Bromo-4-hydroxybenzaldehyde 97%.Sigma-Aldrich.

Sources

Molecular weight and formula of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

The following technical guide details the molecular properties, synthesis, and applications of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde , a specialized halogenated scaffold used in medicinal chemistry.

A Versatile Halogenated Scaffold for Medicinal Chemistry

Executive Summary

2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS: 1807171-16-9) is a highly functionalized aromatic intermediate characterized by a dense substitution pattern. Its structure features three distinct reactive handles—an aldehyde, a phenol, and an aryl bromide—along with a fluorine atom that modulates electronic properties and metabolic stability. This compound is a critical building block in the synthesis of PDE4 inhibitors (e.g., Crisaborole analogs), kinase inhibitors, and PROTAC linkers, where the specific ortho-bromo, meta-fluoro arrangement allows for precise conformational control and vector exploration in drug design.

Physicochemical Profile

| Property | Data |

| Chemical Name | 2-Bromo-3-fluoro-4-hydroxybenzaldehyde |

| CAS Number | 1807171-16-9 |

| Molecular Formula | C |

| Molecular Weight | 219.01 g/mol |

| Exact Mass | 217.9379 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water |

| pKa (Calculated) | ~7.2 (Phenolic OH) |

| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C |

Structural Analysis

The molecule consists of a benzene core with four contiguous substituents:

-

C1 (Aldehyde): Electron-withdrawing, serves as an electrophile for condensation reactions.

-

C2 (Bromine): Sterically bulky halogen; provides a handle for cross-coupling (Suzuki, Buchwald) but is sterically crowded by the adjacent aldehyde and fluorine.

-

C3 (Fluorine): Induces a strong dipole and blocks metabolic oxidation at this position. Its position between the bromine and hydroxyl groups creates a unique electronic environment.[1]

-

C4 (Hydroxyl): Electron-donating group (EDG); activates the ring and serves as a nucleophile for etherification.

Synthetic Pathways[3]

The synthesis of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde is non-trivial due to the need for precise regiocontrol. Direct halogenation of 4-hydroxybenzaldehyde typically yields the 3,5-disubstituted product due to the directing effects of the hydroxyl group. Therefore, a bottom-up approach starting from a pre-halogenated anisole derivative is the industry standard.

Validated Synthetic Route: Formylation of 2-Bromo-3-fluoroanisole

This protocol relies on the Duff Reaction (or modified HMTA-TFA formylation) followed by demethylation.

Step 1: Regioselective Formylation

Precursor: 2-Bromo-3-fluoroanisole Reagents: Hexamethylenetetramine (HMTA), Trifluoroacetic Acid (TFA).

-

Mechanism: The methoxy group at C1 is a strong ortho/para director. The C2 position is blocked by Bromine. The C6 position is sterically crowded and less electronically favorable than C4. Therefore, electrophilic attack by the iminium ion (generated from HMTA) occurs predominantly at C4 (para to the methoxy group).

-

Protocol: 2-Bromo-3-fluoroanisole is dissolved in TFA.[2] HMTA (excess) is added, and the mixture is heated to ~90°C for 12–24 hours. Acidic hydrolysis releases the aldehyde.

Step 2: Demethylation

Precursor: 2-Bromo-3-fluoro-4-methoxybenzaldehyde

Reagents: Boron Tribromide (BBr

-

Protocol: The methoxy intermediate is treated with BBr

at 0°C to -78°C. The Lewis acid complexes with the methoxy oxygen, facilitating cleavage of the methyl ether to yield the free phenol.

Synthesis Workflow Diagram

Figure 1: Two-step synthesis via regioselective formylation of the anisole precursor.

Reactivity & Applications

The compound acts as a trifunctional core in drug discovery. The orthogonality of the functional groups allows for sequential modification.

Functionalization Logic

-

Phenol (C4-OH): The most nucleophilic site. Typically alkylated first (e.g., Williamson ether synthesis) to attach solubilizing tails or specific binding motifs.

-

Aldehyde (C1-CHO): Used for scaffold extension. Common reactions include reductive amination (to form benzylic amines) or Knoevenagel condensation.

-

Aryl Bromide (C2-Br): A handle for Palladium-catalyzed cross-coupling. Note that the adjacent C3-Fluorine and C1-Aldehyde create steric crowding, often requiring highly active catalysts (e.g., Pd-dppf, Buchwald precatalysts) for successful Suzuki or Buchwald-Hartwig couplings.

Reactivity Map

Figure 2: Orthogonal functionalization pathways for library generation.

Analytical Characterization

Validating the identity of this isomer requires careful analysis of NMR coupling constants to distinguish it from other bromofluoro isomers.

Nuclear Magnetic Resonance (NMR)[2][3][5][6][7]

-

H NMR (DMSO-d

- ~9.8 ppm (s, 1H): Aldehyde proton.

- ~11.0 ppm (s, 1H): Phenolic OH (exchangeable).

-

Aromatic Region: The ring contains two protons at C5 and C6.

-

H5: Appears as a doublet of doublets (dd). It couples with H6 (ortho,

Hz) and F3 (long-range meta, -

H6: Appears as a doublet of doublets (dd). It couples with H5 (ortho,

Hz) and potentially F3 (para, typically small or unresolved).

-

-

F NMR:

-

Single peak, typically around -130 to -140 ppm (relative to CFCl

), showing splitting due to coupling with H5.

-

Mass Spectrometry (MS)

-

ESI-MS: Shows [M-H]

peak at m/z 217 (negative mode). -

Isotope Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet for the molecular ion (

and

Safety & Handling

-

Hazards: Classified as a Skin Irritant (H315), Eye Irritant (H319), and STOT-SE (H335).

-

Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

-

Stability: The aldehyde is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon) at 4°C.

References

-

Patent US20190023662A1 : 5-methyl-6-phenyl-4,5-dihydro-2h-pyridazin-3-one derivative.[2] (Describes the formylation of 2-bromo-3-fluoroanisole using HMTA/TFA).

-

PubChem Compound Summary : 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS 1807171-16-9).

-

BLD Pharm : Product Analysis and Catalog Entry for 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.

Sources

Technical Guide: Applications of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde in Medicinal Chemistry

[1]

Executive Summary

2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS: 1807171-16-9) represents a highly specialized "privileged scaffold" in modern medicinal chemistry.[1] Its structural uniqueness lies in its tetrasubstituted benzene core , which offers four distinct, orthogonal vectors for chemical modification: an electrophilic aldehyde, a nucleophilic phenol, a labile bromine for cross-coupling, and a metabolically stable fluorine atom.[1]

This guide details the synthetic utility, pharmacological applications, and handling protocols for this compound, positioning it as a critical intermediate for the development of kinase inhibitors , PROTAC linkers , and Potassium-Competitive Acid Blockers (P-CABs) .[1]

Part 1: Chemical Profile & Structural Analysis[1]

Physicochemical Properties

The compound's substitution pattern dictates its reactivity and utility in drug design.[1] The fluorine atom at the C3 position is particularly significant for modulating the pKa of the adjacent hydroxyl group and blocking metabolic oxidation.[1]

| Property | Value | Medicinal Chemistry Significance |

| CAS Number | 1807171-16-9 | Unique identifier for sourcing and IP tracking.[1] |

| Molecular Formula | C₇H₄BrFO₂ | Low molecular weight (219.01 g/mol ) allows for significant elaboration while maintaining Lipinski compliance.[1] |

| LogP (Predicted) | ~2.1 | Optimal lipophilicity for membrane permeability in early discovery.[1] |

| pKa (Phenol) | ~6.5 - 7.0 | The ortho-fluorine and para-aldehyde electron-withdrawing groups significantly increase acidity compared to phenol (pKa 10), enhancing potency in H-bond interactions.[1] |

| Topological Polar Surface Area | 37.3 Ų | Favorable for CNS and oral bioavailability.[1] |

Orthogonal Reactivity Vectors

The power of this scaffold lies in its ability to undergo sequential, selective functionalization.[1]

-

Vector A (C1-Aldehyde): Gateway to heterocycles (benzimidazoles, quinolines) or reductive amination.[1]

-

Vector B (C2-Bromine): A "hot spot" for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build biaryl systems.[1]

-

Vector C (C3-Fluorine): Provides bioisosteric modulation and metabolic blocking.[1]

-

Vector D (C4-Hydroxyl): Anchor point for alkylation, PROTAC linker attachment, or prodrug formation.[1]

Part 2: Medicinal Chemistry Applications[1][2]

Synthesis of Kinase Inhibitors (Biaryl Scaffolds)

In the development of inhibitors for kinases such as MEK , BRAF , or EGFR , the biaryl moiety is a recurring motif.[1] The 2-bromo position allows for the introduction of a second aryl ring via Suzuki-Miyaura coupling, while the aldehyde can be converted into a "hinge-binding" heterocycle.[1]

Mechanism: The electron-deficient nature of the ring (due to -CHO and -F) facilitates oxidative addition of Pd(0) into the C-Br bond, enabling efficient coupling even with sterically hindered boronic acids.[1]

Precursor for P-CABs (Vonoprazan Analogs)

Potassium-Competitive Acid Blockers often utilize a fluorinated benzene ring linked to a nitrogenous heterocycle.[1] This aldehyde serves as an ideal precursor for constructing the heterocyclic core (e.g., via condensation with primary amines) while retaining the critical fluorine substitution for binding affinity.[1]

PROTAC Linker Attachment

Proteolysis Targeting Chimeras (PROTACs) require a stable attachment point for the linker chain.[1] The C4-hydroxyl group in this scaffold is highly acidic, allowing for selective alkylation with halo-alkyl linkers under mild conditions (Weak base, e.g., K₂CO₃) without interfering with the aldehyde or bromine functionality.[1]

Part 3: Synthetic Pathways & Visualization[1]

Pathway Visualization

The following diagram illustrates the divergent synthesis capabilities starting from 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the halogenated benzaldehyde core.

Part 4: Experimental Protocols

Protocol A: Regioselective O-Alkylation (PROTAC Linker Synthesis)

This protocol demonstrates the selective alkylation of the C4-hydroxyl group, preserving the aldehyde and bromine for later stages.[1]

Materials:

-

2-Bromo-3-fluoro-4-hydroxybenzaldehyde (1.0 eq)[1]

-

NBoc-piperazine-linker-bromide (1.1 eq)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

-

DMF (Dimethylformamide), anhydrous[1]

Methodology:

-

Dissolution: Charge a round-bottom flask with 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (1.0 g, 4.56 mmol) and anhydrous DMF (10 mL).

-

Base Addition: Add K₂CO₃ (1.26 g, 9.12 mmol) in one portion. The suspension may turn yellow due to phenoxide formation.[1] Stir at Room Temperature (RT) for 15 minutes.

-

Alkylation: Add the linker-bromide (5.0 mmol) dropwise.

-

Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting phenol peak should disappear.[1]

-

Workup: Cool to RT. Pour into ice-water (50 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

-

Purification: Flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Validation Point: The appearance of the alkyl ether protons in ¹H NMR (approx. 4.0-4.2 ppm) and retention of the aldehyde proton (approx.[1] 10.2 ppm) confirms success.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

This protocol installs an aryl group at the 2-position, critical for biaryl inhibitor synthesis.[1]

Materials:

-

O-Alkylated Intermediate (from Protocol A) (1.0 eq)

-

Phenylboronic acid (1.2 eq)[1]

-

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)[1]

-

Dioxane (degassed)[1]

Methodology:

-

Setup: In a microwave vial or sealed tube, combine the intermediate (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

-

Solvent: Add Dioxane (4 mL) and 2M Na₂CO₃ (1.5 mL).

-

Degassing: Sparge with Argon for 5 minutes to remove oxygen (critical to prevent homocoupling).[1]

-

Reaction: Heat to 90°C for 12 hours (thermal) or 100°C for 1 hour (microwave).

-

Workup: Filter through a Celite pad.[1][2] Dilute with water and extract with EtOAc.[1]

-

Purification: Silica gel chromatography.

Scientific Rationale: The use of Pd(dppf)Cl₂ is chosen for its large bite angle, which facilitates the reductive elimination step in sterically crowded biaryl systems (ortho-substituted benzaldehydes).[1]

Part 5: Safety & References

Safety Considerations

-

Skin Sensitizer: Benzaldehyde derivatives are potent sensitizers.[1] Double-gloving (Nitrile) is recommended.[1]

-

Lachrymator: The compound may act as a mild lachrymator due to the aldehyde functionality.[1] Handle in a fume hood.

-

Reactivity: Avoid contact with strong oxidizers.[1] The aldehyde is susceptible to air oxidation to the benzoic acid; store under inert gas (Nitrogen/Argon) at 2-8°C.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11084866, 2-Bromo-4-hydroxybenzaldehyde (Analogous Structure).[1] Retrieved from [Link]

-

Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the Ortho-Formylation of Phenols.[1] Acta Chemica Scandinavica, 53, 258.[1] (Foundational chemistry for salicylaldehyde synthesis).

-

Organic Syntheses. Ortho-Formylation of Phenols: Preparation of 3-Bromosalicylaldehyde.[1] Org.[1][3][4] Synth. 2005, 82,[1] 64. Retrieved from [Link][1]

Technical Guide: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde as a Pharmaceutical Intermediate

[1]

Executive Summary

2-Bromo-3-fluoro-4-hydroxybenzaldehyde is a trisubstituted benzene derivative acting as a critical scaffold in the synthesis of small-molecule kinase inhibitors, PROTAC linkers, and heterocyclic active pharmaceutical ingredients (APIs).[1][2][3] Its unique substitution pattern—combining a reactive aldehyde (C1), a sterically demanding and electronically modulating fluorine (C3), a labile bromine handle (C2), and a nucleophilic hydroxyl group (C4)—makes it a "privileged structure" for diversifying chemical libraries. This guide explores its synthesis, reactivity profile, and role in modern drug discovery.

Chemical Profile & Properties[3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 2-Bromo-3-fluoro-4-hydroxybenzaldehyde |

| CAS Number | 1807171-16-9 |

| Molecular Formula | C₇H₄BrFO₂ |

| Molecular Weight | 219.01 g/mol |

| Appearance | Off-white to beige crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

| Acidity (pKa) | ~7.5 (Phenolic OH, estimated due to F/Br inductive effects) |

| Key Functional Groups | Aldehyde (Electrophile), Bromide (Cross-coupling handle), Fluoride (Metabolic stabilizer), Phenol (Nucleophile) |

Structural Significance

The 2-Br, 3-F, 4-OH substitution pattern is non-trivial.[1][3]

-

3-Fluoro: Increases the acidity of the 4-OH group, enhancing its nucleophilicity for ether formation.[1][2] It also blocks metabolic hydroxylation at the 3-position.[1]

-

2-Bromo: Positioned ortho to the aldehyde, this bromine atom is sterically crowded but electronically activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the construction of biaryl systems essential for kinase binding pockets.[1]

Synthetic Pathways (Upstream)[1][11]

Synthesizing this specific isomer requires controlling regioselectivity, as direct bromination of 3-fluoro-4-hydroxybenzaldehyde typically favors the 5-position (ortho to the directing phenol).[1][2]

Route A: Directed Ortho-Lithiation (Recommended)

To achieve the 2-bromo substitution, a directed metalation strategy is often superior to electrophilic aromatic substitution.[1]

-

Starting Material: 3-Fluoro-4-methoxybenzaldehyde (protected phenol).

-

Bromination/Protection: The aldehyde is protected (e.g., as an acetal) to prevent nucleophilic attack.

-

Lithiation: Treatment with n-BuLi directs lithiation to the position between the fluorine and the protected aldehyde (C2) due to the directing effect of the fluorine and the acetal oxygen.

-

Quenching: Reaction with a bromine source (e.g., CBr₄ or NBS).

-

Deprotection: Acidic hydrolysis removes the acetal and the methyl ether (using BBr₃) to yield the target.

Route B: Electrophilic Bromination (Classical)

Direct bromination of 3-fluoro-4-hydroxybenzaldehyde with Br₂/AcOH yields a mixture where the 5-bromo isomer predominates.[1][2] However, careful control of conditions or blocking the 5-position can shift selectivity, though yield is generally lower for the 2-bromo isomer.[1]

Visualization: Synthetic Workflow

Figure 1: Directed synthesis pathway ensuring regioselectivity at the C2 position.

Pharmaceutical Applications (Downstream)[10]

This intermediate is a versatile scaffold for several drug classes.

Kinase Inhibitors

The 2-bromo position allows for the attachment of aryl or heteroaryl groups via Suzuki coupling, creating a "hinge-binding" motif.[1][2] The 3-fluoro group modulates the pKa and lipophilicity, often improving the drug's residence time in the ATP-binding pocket.[1][2]

-

Target Class: MEK, EGFR, and BTK inhibitors often utilize halogenated phenol cores.

-

Mechanism: The aldehyde is converted to an amine or heterocycle (e.g., quinazoline), while the phenol is alkylated to extend into the solvent-exposed region of the enzyme.

PROTAC Linkers

The aldehyde functionality is ideal for Reductive Amination to attach E3 ligase ligand linkers (e.g., alkyl chains connected to Thalidomide or VHL ligands). The 4-OH group can then be coupled to the "Warhead" (protein of interest ligand).[1]

Benzofuran Synthesis

The ortho-bromo-aldehyde motif is a classic precursor for Benzofurans via the Rap-Stoermer condensation or Sonogashira coupling followed by cyclization.[1] Benzofurans are potent pharmacophores in anti-arrhythmic and anti-tumor agents.

Visualization: Structural Activity Map (SAR)

Figure 2: Structure-Activity Relationship (SAR) map highlighting reactive handles.[1]

Experimental Protocol: Suzuki Coupling Validation

A self-validating protocol for coupling the 2-bromo handle.

Objective: Synthesize a biaryl intermediate (4'-hydroxy-3'-fluoro-[1,1'-biphenyl]-2-carbaldehyde derivative).

-

Reagents:

-

Procedure:

-

Degas solvents with N₂ for 15 minutes (Critical for Pd stability).

-

Combine substrate, boronic acid, and base in the reaction vessel.

-

Add catalyst under inert atmosphere.

-

Heat to 90°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.[1][2][4][5]

-

Endpoint: Disappearance of the bromide peak (M+ at 219/221) and appearance of the biaryl product.

-

-

Workup:

-

Dilute with EtOAc, wash with 1N HCl (to neutralize phenoxide), then brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Validation:

-

1H NMR: Loss of the aromatic proton adjacent to Br? (Note: The C5/C6 protons will shift). Appearance of new phenyl protons.

-

LC-MS: Confirm Mass [M+H]⁺.

-

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to oxidation to carboxylic acids; phenols can oxidize to quinones.[1][2]

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

-

ChemScene. (2024). Product Data: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS 1807171-16-9).[1][2][3][6][7][8] Retrieved from [1]

-

PubChem. (2024). Compound Summary: 3-Fluoro-4-hydroxybenzaldehyde (Analogous Chemistry). National Library of Medicine. Retrieved from [1]

-

Matrix Scientific. (2024). Safety Data Sheet: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde. Retrieved from [7]

-

Bidepharm. (2024).[4] Building Blocks for Kinase Inhibitors. Retrieved from [1]

Sources

- 1. 861928-25-8|2-Bromo-5-fluoro-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 1427373-29-2|4-Bromo-3-fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 1111096-04-8|5-Bromo-2-fluoro-4-methylphenol|BLD Pharm [bldpharm.com]

- 4. 251300-28-4|5-Bromo-3-fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 5. CAS:1807171-16-92-Bromo-3-fluoro-4-hydroxybenzaldehyde-毕得医药 [bidepharm.com]

- 6. 891180-59-9|2-Bromo-3-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 7. 1807171-16-9 Cas No. | 2-Bromo-3-fluoro-4-hydroxybenzaldehyde | Matrix Scientific [matrixscientific.com]

- 8. arctomsci.com [arctomsci.com]

Thermodynamic properties of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

The following technical guide details the thermodynamic profiling of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde , a specialized halogenated intermediate used in the synthesis of bioactive scaffolds (e.g., enzyme inhibitors, receptor modulators).

As specific experimental thermodynamic data for this exact isomer is scarce in open literature, this guide synthesizes Structure-Activity Relationship (SAR) predictions , analogous data , and authoritative experimental protocols to provide a self-validating system for characterization.

A Guide for Pharmaceutical Intermediates

Executive Summary & Molecular Context

2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS: 1807171-16-9) represents a "push-pull" aromatic system where the electron-donating hydroxyl group is electronically modified by the inductive withdrawal of adjacent halogen atoms (F, Br) and the resonance withdrawal of the para-formyl group.

In drug development, this specific substitution pattern is critical for modulating the pKa of the phenolic hydroxyl (altering bioavailability) and directing regioselectivity in subsequent ring-closure reactions (e.g., forming benzofurans or quinolines).

Structural Specifications

-

Molecular Formula:

-

Molecular Weight: 219.01 g/mol

-

Core Scaffold: Benzaldehyde

-

Key Functionality: 4-OH (H-bond donor), 1-CHO (Electrophile), 2-Br/3-F (Lipophilic/Electronic modulators).

Thermodynamic Landscape: Predicted vs. Analogous Data

Note: Values below are synthesized from high-fidelity SAR analysis of structural analogs (e.g., 3-Fluoro-4-hydroxybenzaldehyde, 2-Bromo-4-hydroxybenzaldehyde).

Table 1: Physicochemical Property Profile

| Property | Predicted Value | Confidence Interval | Mechanistic Driver |

| Melting Point ( | 138 - 145 °C | High | Molecular weight increase (Br) + Crystal packing efficiency vs. 4-OH-benzaldehyde ( |

| Boiling Point ( | 285 - 295 °C | Medium | Estimated at 760 mmHg; likely decomposes prior to boiling. |

| Enthalpy of Fusion ( | 22 - 26 kJ/mol | Medium | Typical for trisubstituted benzenes; driven by intermolecular H-bonding (OH |

| Acid Dissociation ( | 6.8 - 7.3 | High | Significant acidification of phenol (vs. |

| Lipophilicity (LogP) | 2.1 - 2.3 | High | Bromine atom adds ~0.6-0.7 units to the base LogP of 3-F-4-OH-benzaldehyde (1.34). |

The "Ortho-Fluorine" Effect

The presence of fluorine at the 3-position (ortho to the hydroxyl) is thermodynamically significant. Unlike hydrogen, fluorine is an inductive electron withdrawer but a weak hydrogen bond acceptor. This lowers the

Experimental Workflows: Characterization Protocols

To validate the theoretical profile, the following self-validating experimental workflows are recommended.

Workflow A: Solid-State Thermodynamics (DSC/TGA)

Objective: Determine exact

-

Preparation: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

-

TGA (Thermogravimetric Analysis):

-

Ramp: 10°C/min from 25°C to 300°C under

. -

Stop Criteria: Identify onset of degradation (mass loss >1%). This defines the upper limit for DSC.

-

-

DSC (Differential Scanning Calorimetry):

-

Cycle 1: Heat to (

- 20°C) at 10°C/min to erase thermal history. -

Cool: Cool to 0°C at 10°C/min to induce crystallization.

-

Cycle 2: Re-heat at 5°C/min.

-

Analysis: The onset of the endothermic peak in Cycle 2 is the thermodynamic melting point (

). The area under the curve represents

-

Workflow B: Solution Thermodynamics ( & Solubility)

Objective: Determine ionization constants and saturation solubility (LogS).

-

Potentiometric Titration (

):-

Dissolve sample in 0.1 M KCl (ionic strength adjustor).

-

Titrate with 0.1 M KOH using a calibrated glass electrode.

-

Derivation: Use the Henderson-Hasselbalch equation at the half-equivalence point.

-

Validation: The result should align with the predicted range (6.8–7.3). If >8.0, suspect impurity or lack of fluorine substitution.

-

-

Shake-Flask Solubility:

-

Saturate solvent (Water, pH 7.4 Buffer, Octanol) with excess solid.

-

Equilibrate for 24 hours at 25°C.

-

Filter (0.22 µm PTFE) and analyze filtrate via HPLC-UV (detection at

nm).

-

Visualizing the Characterization Logic

Diagram 1: Thermodynamic Characterization Workflow

This flowchart illustrates the decision matrix for characterizing a new batch of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.

Caption: Step-by-step workflow for establishing the thermodynamic baseline of the intermediate.

Diagram 2: Solubility & Ionization Cycle

Understanding the relationship between the solid state and the ionized species in solution is vital for formulation.

Caption: Thermodynamic cycle linking crystal lattice energy to pH-dependent solubility.

References

-

PubChem Compound Summary. (2025). 2-Bromo-4-hydroxybenzaldehyde (CID 11084866).[1][2] National Center for Biotechnology Information. [Link]

- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.

-

Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.[3] IUPAC Chemical Data Series No. 23. (Source for phenol pKa prediction methodology).

Sources

Solubility Profile & Handling of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde: A Technical Guide

Executive Summary

2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS 1807171-16-9) represents a distinct class of poly-functionalized aromatic intermediates used in the synthesis of bioactive scaffolds, particularly in kinase inhibitor and PROTAC discovery.[1][2][3] Its utility is defined by a delicate balance between lipophilicity (imparted by the bromo- and fluoro- substituents) and polarity (driven by the phenolic hydroxyl and aldehyde moieties).[1][2][3]

This guide provides a comprehensive analysis of its solubility profile. The core insight for researchers is the compound's pH-dependent aqueous solubility switch .[1][2] Due to the electron-withdrawing nature of the ortho-fluoro and para-formyl groups, the phenolic proton is significantly more acidic than typical phenols (estimated pKa ~6.0–6.5).[1][2][3] This property dictates that while the compound is sparingly soluble in water at acidic pH, it becomes highly soluble in neutral-to-basic buffers, a critical factor for extraction and purification protocols.[3]

Molecular Architecture & Physicochemical Basis[1][2][4]

To predict and manipulate the solubility of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, one must understand the electronic "push-pull" dynamics of its substituents.[1][2][3]

Structural Analysis[1][2]

-

Hydrophobic Core: The benzene ring substituted with Bromine (C2) and Fluorine (C3) increases the partition coefficient (LogP), enhancing solubility in non-polar organic solvents compared to the parent 4-hydroxybenzaldehyde.[1][2]

-

Hydrophilic Anchors:

-

4-OH (Phenol): Acts as a Hydrogen Bond Donor (HBD).[1][2] Its acidity is enhanced by the inductive effect (-I) of the adjacent Fluorine and the resonance effect (-M) of the aldehyde.[1][2][3]

-

1-CHO (Aldehyde): Acts as a Hydrogen Bond Acceptor (HBA), facilitating solubility in polar aprotic solvents like DMSO and DMF.[1][2]

-

Estimated Physicochemical Properties

Table 1: Predicted Physicochemical Parameters based on Structure-Activity Relationships (SAR)

| Property | Value (Est.) | Impact on Solubility |

| Molecular Weight | 219.01 g/mol | Moderate; suitable for high-concentration formulations.[1][2][3] |

| LogP (Octanol/Water) | ~2.1 – 2.4 | Lipophilic; favors organic solvents over pure water.[1][2] |

| pKa (Phenolic OH) | ~6.0 – 6.5 | Critical: Ionizes at physiological pH (7.4).[1][2] |

| H-Bond Donors | 1 | Limited water solubility in neutral state.[1][2] |

| H-Bond Acceptors | 3 | Good solubility in alcohols and aprotic solvents.[1][2] |

| Polar Surface Area (TPSA) | ~46 Ų | Permeable; suggests moderate polarity.[1][2] |

Solubility Profile: Organic vs. Aqueous

This section categorizes solvents based on their interaction efficiency with the solute. Data is synthesized from the behavior of structural analogs (e.g., 3-Fluoro-4-hydroxybenzaldehyde).[1][3]

Organic Solvent Compatibility[1][2][3]

Class I: High Solubility Solvents (Preferred for Stock Solutions)

-

Mechanism: Strong dipole-dipole interactions and H-bond acceptance disrupt the crystal lattice.[1][2][3]

-

Usage: Ideal for preparing high-concentration stocks (>100 mM) for biological assays or synthetic reactions.[1][2]

Class II: Moderate Solubility Solvents (Preferred for Reactions/Workup)

-

Solvents: Methanol, Ethanol, Ethyl Acetate, THF, Acetone, Dichloromethane (DCM).[1][2]

-

Mechanism:

-

Alcohols:[1][2] Solubilize via H-bonding but may compete as nucleophiles in sensitive reactions.[1][2]

-

Esters/Ethers: Good solvency for the neutral form; Ethyl Acetate is the standard choice for extracting the protonated (neutral) form from acidified aqueous layers.[1][2]

-

Chlorinated: DCM is effective but may require larger volumes compared to polar aprotic solvents.[1][2]

-

Class III: Low Solubility Solvents (Preferred for Precipitation) [1][2]

-

Solvents: Hexanes, Heptane, Toluene, Diethyl Ether (cold).[1][2]

-

Mechanism: The polarity of the aldehyde and hydroxyl groups prevents stable solvation in non-polar media.[1][2]

-

Usage: These are "antisolvents."[1][2] Adding Hexanes to a concentrated Ethyl Acetate solution of the compound will trigger crystallization.[1][2]

Aqueous Solubility & The pH Switch[1][3]

The solubility in water is not a static value; it is a dynamic function of pH.[1][2]

-

pH < 5 (Acidic): The compound exists in its neutral protonated form .[1][2] Solubility is low (< 1 mg/mL).[1][2] This is the state required for extraction into organic solvents.[1][2]

-

pH > 7 (Basic): The compound exists as the phenolate anion .[1][2] Solubility increases dramatically (> 10 mg/mL) due to ionic solvation.[2] This state traps the compound in the aqueous layer.[1][2]

Visualization: The pH-Dependent Solubility Equilibrium

Figure 1: The pH-driven equilibrium governing the phase distribution of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, researchers should empirically determine the exact solubility limits using the following protocols.

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

This protocol validates the maximum concentration achievable in a specific solvent.[1][2][3]

-

Preparation: Weigh approximately 10 mg of the compound into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 100 µL of the target solvent (e.g., Water, PBS pH 7.4, Methanol).[1][2]

-

Equilibration:

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification:

Protocol B: pH-Solubility Profiling

Critical for developing extraction or purification SOPs.[1][2][3]

-

Buffer Preparation: Prepare 10 mM phosphate buffers adjusted to pH 2.0, 4.0, 6.0, 7.4, and 9.0.

-

Saturation: Follow Protocol A using these buffers as solvents.

-

Analysis: Plot Solubility (mg/mL) vs. pH.

Application Context: Solvent Selection Strategy

Choosing the right solvent is context-dependent. The following decision tree aids in process development.

Visualization: Solvent Selection Decision Tree

Figure 2: Decision matrix for solvent selection during synthesis, extraction, and purification.

References

-

Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews.

-

Serajuddin, A. T. (2007).[1][2] "Salt formation to improve drug solubility."[1][2] Advanced Drug Delivery Reviews.

-

PubChem Database. "Compound Summary for 4-Hydroxybenzaldehyde (Analog)." National Center for Biotechnology Information.[1][2]

-

BenchChem. "Purification and Handling of Fluorinated Hydroxybenzaldehydes."[1][2] Technical Note. (Note: General methodology reference for fluorinated intermediates).

Disclaimer: The specific solubility values for CAS 1807171-16-9 should be experimentally verified using the protocols provided. The values in this guide are predicted based on high-fidelity Structure-Activity Relationship (SAR) models of closely related analogs.

Sources

The Strategic Role of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde as a Cornerstone Intermediate in Modern Agrochemical Synthesis

An In-depth Technical Guide

Abstract

The relentless pursuit of higher crop yields and more effective pest management strategies necessitates the development of increasingly sophisticated and selective agrochemicals. Within the synthetic chemist's toolkit, polysubstituted aromatic compounds serve as foundational building blocks for constructing complex active ingredients. This guide provides a detailed examination of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, a highly functionalized intermediate whose unique substitution pattern offers exceptional versatility in the synthesis of advanced agrochemicals. We will explore the intrinsic chemical logic behind its use, focusing on its pivotal role in the manufacturing of next-generation herbicides like Florpyrauxifen-benzyl. This whitepaper provides field-proven insights, detailed synthetic protocols, and a mechanistic rationale for its application, intended for researchers and development professionals in the agrochemical industry.

Introduction: The Architectural Significance of a Multifunctional Intermediate

Substituted benzaldehydes are vital precursors in the chemical industry, serving as entry points for pharmaceuticals, flavorings, and agrochemicals.[1][2][3][4] The specific intermediate, 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, is a molecule of strategic importance. Its value lies not in a single reactive site, but in the orchestrated potential of its four distinct functional groups, each occupying a carefully selected position on the aromatic ring.

-

The Aldehyde (-CHO): A versatile functional group, readily participating in oxidations, reductions, and condensation reactions to build molecular complexity.

-

The Hydroxyl (-OH): Serves as a key nucleophilic handle, most often for etherification, allowing for the connection of the benzaldehyde core to other molecular scaffolds.

-

The Ortho-Bromo (-Br): Positioned ortho to the hydroxyl group, it acts as a powerful directing group in subsequent electrophilic substitutions. More importantly, it functions as an excellent leaving group in modern cross-coupling reactions or can be exchanged for other halogens, providing a point of synthetic diversification.

-

The Meta-Fluoro (-F): The inclusion of fluorine is a hallmark of modern agrochemical design.[5] The fluorine atom at the 3-position imparts significant changes to the molecule's electronic properties, lipophilicity, and metabolic stability. This can profoundly enhance the biological activity and selectivity of the final agrochemical product.[6]

The confluence of these functionalities in a single, stable molecule makes 2-Bromo-3-fluoro-4-hydroxybenzaldehyde a high-value starting material for creating targeted, effective, and environmentally optimized agrochemical solutions.

Core Application: Synthesis of the Aryl Fragment for Florpyrauxifen-benzyl

A prominent application of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde is in the synthesis of the novel auxin herbicide Florpyrauxifen-benzyl (trade name Rinskor™ Active).[7][8][9] This herbicide is highly effective for weed control in rice and aquatic systems.[7][8] The starting material is instrumental in constructing the critical 4-chloro-2-fluoro-3-methoxyphenyl moiety of the final active ingredient.

The logical pathway from the intermediate to this key fragment underscores the strategic utility of each substituent.

Sources

- 1. Process for the production of 4-hydroxybenzaldehyde derivatives - Patent 0012939 [data.epo.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pure.rug.nl [pure.rug.nl]

- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agcchem.com [agcchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. outside.vermont.gov [outside.vermont.gov]

- 9. cgspace.cgiar.org [cgspace.cgiar.org]

Methodological & Application

Synthesis protocols using 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Application Note: Strategic Functionalization of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Executive Summary

2-Bromo-3-fluoro-4-hydroxybenzaldehyde (CAS: 189603-99-2) represents a "privileged scaffold" in modern medicinal chemistry, particularly for the development of kinase inhibitors and Potassium-Competitive Acid Blockers (P-CABs). Its dense functionalization offers three distinct vectors for diversification:

-

C1-Aldehyde: A handle for reductive amination, olefination, or heterocycle formation.

-

C2-Bromide: A site for cross-coupling, sterically modulated by the adjacent aldehyde and fluorine.

-

C4-Phenol: An acidic nucleophile suitable for etherification (linkers/solubility tails).

-

C3-Fluorine: A metabolic blocker that modulates the pKa of the adjacent phenol and influences the dihedral angle of C2-substituents via the ortho-fluorine effect.

This guide provides optimized protocols for transforming this sterically congested scaffold, addressing the specific challenges posed by the C1-C2-C3 steric sandwich .

Chemical Profile & Reactivity Map

The molecule is defined by high electron density variation. The electron-withdrawing aldehyde (CHO) and fluorine (F) atoms significantly increase the acidity of the para-hydroxyl group compared to unsubstituted phenol.

Critical Reactivity Zones:

-

Zone A (Nucleophilic): The C4-OH is highly acidic (predicted pKa ~7.2). It must be protected prior to base-mediated C2-coupling to prevent catalyst poisoning and sequestration of base.

-

Zone B (Electrophilic/Steric): The C2-Bromide is "sandwiched" between the C1-CHO and C3-F. Standard Suzuki conditions (e.g., Pd(PPh₃)₄) often fail due to slow oxidative addition and difficult reductive elimination caused by steric clash.

-

Zone C (Electrophilic): The C1-Aldehyde is prone to oxidation; inert atmosphere is required during high-temperature couplings.

Figure 1: Reactivity map highlighting the steric congestion at the C1-C2-C3 interface.

Detailed Synthesis Protocols

Protocol A: Regioselective O-Alkylation (Protection)

Rationale: Before attempting C-C bond formation at C2, the acidic C4-OH must be capped. The electron-poor nature of the ring allows this to proceed rapidly under mild conditions, avoiding aldehyde degradation.

Reagents:

-

Substrate: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde (1.0 equiv)

-

Alkylating Agent: Benzyl bromide (BnBr) or Methyl Iodide (MeI) (1.2 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

-

Solvent: DMF (Dimethylformamide) or Acetone (0.2 M)

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with the substrate and anhydrous DMF. Stir until fully dissolved.

-

Deprotonation: Add K₂CO₃ in a single portion. The solution will likely turn bright yellow/orange due to phenoxide formation. Stir for 15 minutes at 25°C.

-

Addition: Add the alkyl halide dropwise over 5 minutes.

-

Note: The reaction is exothermic. If scaling >10g, use an ice bath during addition.

-

-

Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (lower Rf) should disappear.

-

Workup: Pour the mixture into ice-water (10x volume). The product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

-

Validation: ¹H NMR should show the disappearance of the phenolic -OH singlet (~10.5 ppm) and appearance of alkoxy protons.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Rationale: The C2-Br is sterically hindered by the ortho-formyl and ortho-fluoro groups. Standard catalysts (e.g., Pd(PPh₃)₄) are often ineffective due to slow oxidative addition. We utilize Buchwald Generation II/III precatalysts (e.g., XPhos Pd G2) which are specifically designed for hindered substrates.

Reagents:

-

Substrate: O-Protected 2-Bromo-3-fluoro-4-alkoxybenzaldehyde (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2–5 mol%) or Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a reaction vial/flask and purge with Argon/Nitrogen for 10 minutes. Oxygen is detrimental to the active Pd(0) species.

-

Loading: Add the Substrate, Boronic Acid, and Precatalyst to the vial.

-

Solvent/Base: Add Dioxane and aqueous K₃PO₄.

-

Degassing: Sparge the mixture with Argon for 5 minutes (bubbling gas directly into liquid).

-

Reaction: Seal and heat to 90–100°C for 12–18 hours.

-

Critical Parameter: Do not exceed 110°C, as the aldehyde may undergo Cannizzaro-type disproportionation or decarbonylation under harsh basic conditions.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine.

-

Purification: Flash chromatography is essential. The biaryl product is often fluorescent under UV (254/365 nm).

Table 1: Troubleshooting the Suzuki Coupling

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Steric hindrance preventing oxidative addition. | Switch to XPhos or SPhos ligand systems. Increase Temp to 105°C. |

| Debromination (Ar-H) | Proto-dehalogenation (reduction). | Ensure solvent is strictly degassed. Switch solvent to Toluene/Water. |

| Aldehyde Loss | Oxidation to acid or Cannizzaro reaction. | Reduce base concentration (use NaHCO₃) or protect aldehyde as acetal first. |

| Homocoupling | Boronic acid dimerization. | Add boronic acid slowly (syringe pump) or reduce O₂ exposure. |

Protocol C: Reductive Amination (Late-Stage Diversification)

Rationale: Once the core is built, the aldehyde is converted to an amine.[1] The presence of the C3-Fluorine lowers the basicity of the resulting amine slightly, which can improve selectivity in subsequent binding events.

Reagents:

-

Substrate: Functionalized Benzaldehyde (1.0 equiv)[2]

-

Amine: Primary or Secondary amine (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: DCE (Dichloroethane) or DCM

Step-by-Step Workflow:

-

Imine Formation: Mix Substrate and Amine in DCE. Add Acetic Acid.[2][3] Stir at Room Temperature (RT) for 1–2 hours.

-

Checkpoint: Formation of the imine (Schiff base) can often be observed by a color change or by ¹H NMR (disappearance of CHO peak at ~10 ppm, appearance of imine CH at ~8.5 ppm).

-

-

Reduction: Add NaBH(OAc)₃ in one portion. Stir at RT for 4–16 hours.

-

Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde/ketone before the imine is formed, preventing alcohol byproducts.

-

-

Quench: Add saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases.

-

Extraction: Extract with DCM. Dry over Na₂SO₄.[2]

Experimental Logic & Workflow Diagram

The following diagram illustrates the logical flow of building a drug-like scaffold from this starting material, prioritizing the protection of the phenol and the steric management of the bromide.

Figure 2: Sequential functionalization workflow for generating biaryl amine libraries.

References & Authoritative Sources

-

Suzuki-Miyaura Coupling on Hindered Substrates:

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4] Accounts of Chemical Research, 41(11), 1461–1473.

-

Relevance: Defines the use of dialkylbiaryl phosphine ligands (SPhos, XPhos) required for the C2-position coupling.

-

-

Reductive Amination Protocols:

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Relevance: The gold-standard protocol for converting the C1-aldehyde to an amine without over-reduction.

-

-

Ortho-Fluorine Effects in Medicinal Chemistry:

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

-

Relevance: Explains the metabolic stability and pKa modulation provided by the C3-Fluorine in this specific scaffold.

-

-

Synthesis of P-CAB Intermediates (Vonoprazan Analogs):

-

Otiki, T., et al. (2016). Process Development of Vonoprazan Fumarate. Organic Process Research & Development, 20(11).

-

Relevance: While Vonoprazan uses a pyridine core, the synthetic logic for crowding around the N/O heteroatoms parallels the chemistry of this phenyl analog.

-

Sources

Optimization of Suzuki-Miyaura Coupling for 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Executive Summary

The coupling of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde presents a unique convergence of synthetic challenges: significant steric hindrance (di-ortho-substitution pattern), electronic deactivation (electron-rich phenoxide), and chemoselectivity risks (aldehyde oxidation/condensation).

Standard "textbook" Suzuki conditions (e.g., Pd(PPh3)4 / Na2CO3) often fail for this substrate, resulting in low conversion or extensive protodehalogenation. This guide outlines two distinct, field-validated protocols:

-

Protocol A (Direct Coupling): Utilizes next-generation Buchwald ligands to couple the unprotected phenol directly.

-

Protocol B (Protection Strategy): A robust, three-step workflow for scale-up where purification purity is paramount.

Strategic Analysis: The "Ortho-Ortho" & Phenol Challenge

To successfully couple this molecule, one must understand the competing mechanistic forces at play.

Steric Congestion (The 2,3-Substitution)

The bromine atom at position C2 is flanked by the aldehyde (C1) and the fluorine (C3).

-

Impact: This creates a "pocket" that resists Oxidative Addition by bulky Pd-complexes.

-

Solution: Ligands must be small enough to enter the coordination sphere but electron-rich enough to force the oxidative addition. SPhos and XPhos are superior here compared to PPh3 due to their specific biaryl architecture which creates a flexible steric pocket.

The Phenol Problem

The C4-hydroxyl group (

-

Impact: The resulting phenoxide is highly electron-donating, making the aryl ring electron-rich. This disfavors oxidative addition (which prefers electron-deficient rings). Furthermore, the phenoxide can coordinate to Palladium, potentially poisoning the catalyst.

-

Solution: Use of a biphasic system (Toluene/Water) with a phase-transfer effect, or protecting the phenol as a Benzyl ether.

Protocol A: Direct Coupling (High-Throughput/Discovery)

Best for: Rapid analog synthesis, medicinal chemistry discovery, small scale (<1g). Key Advantage: Step economy (no protection/deprotection).

Reagents & Stoichiometry

| Component | Equiv. | Role | Recommended Reagent |

| Substrate | 1.0 | Electrophile | 2-Bromo-3-fluoro-4-hydroxybenzaldehyde |

| Boronic Acid | 1.5 | Nucleophile | Aryl-B(OH)2 (e.g., Phenylboronic acid) |

| Catalyst | 0.02-0.05 | Metal Source | Pd(OAc)2 or Pd2(dba)3 |

| Ligand | 0.04-0.10 | Chiral/Active Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |

| Base | 3.5 | Activator | K3PO4 (Tribasic Potassium Phosphate) |

| Solvent | N/A | Medium | Toluene : Water (10:1 ratio) |

Critical Note on Base: You must use >3.0 equivalents. 1.0 eq neutralizes the phenol, 1.0-1.5 eq activates the boronic acid, and the excess drives the equilibrium.

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round bottom flask or a microwave vial. Equip with a magnetic stir bar.[1]

-

Charging: Add Substrate (1.0 eq), Boronic Acid (1.5 eq), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and finely ground K3PO4 (3.5 eq).

-

Inertion: Cap the vessel. Evacuate and backfill with Argon (repeat 3x). Oxygen is the enemy of the electron-rich SPhos ligand.

-

Solvation: Inject degassed Toluene and degassed Water (10:1 ratio) via syringe. The concentration should be approx 0.1 M - 0.2 M relative to the bromide.

-

Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2-4 hours.

-

Visual Check: The reaction often turns dark brown/black. This is normal.

-

-

Quench: Cool to RT. Acidify carefully with 1M HCl until pH ~2 (to protonate the phenoxide back to phenol).

-

Extraction: Extract with EtOAc (3x). The product will be in the organic layer.

-

Purification: Flash chromatography. Note: The hydroxy group makes the product polar; consider using DCM/MeOH or Hexane/EtOAc gradients.

Protocol B: Protection Strategy (Process/Scale-Up)

Best for: Multi-gram scale, GMP workflows, or when the boronic acid is expensive/unstable. Key Advantage: Higher yields, easier purification, avoids catalyst poisoning.

Workflow Overview

-

Protection: Benzyl Bromide (BnBr) + K2CO3

Benzyl Ether. -

Coupling: Standard Suzuki conditions.

-

Deprotection:

/ Pd-C or

Step 2 Detail: Coupling of the Protected Intermediate

Since the phenol is protected, the electronics are simplified, and the catalyst poisoning risk is removed.

-

Catalyst: Pd(dppf)Cl2·DCM (Robust, air-stable).

-

Base: K2CO3 (2.0 eq).

-

Solvent: 1,4-Dioxane / Water (4:1).

-

Temp: 80°C.

Why this works: The benzyl group adds bulk but pushes the electron density away from the metal center slightly compared to the phenoxide. Pd(dppf)Cl2 has a large bite angle, facilitating the reductive elimination step which can be slow in crowded systems.

Mechanism & Decision Logic

The following diagram illustrates the critical decision pathways and the mechanistic bottlenecks specific to this fluorinated/hydroxylated substrate.

Caption: Decision matrix for selecting between Direct Coupling (SPhos mediated) and Protection Route based on scale and risk tolerance.

Optimization & Troubleshooting Matrix

If the standard protocols above yield <50%, consult this matrix.

| Observation | Diagnosis | Corrective Action |

| Starting Material Remains | Oxidative Addition Failure | Switch Ligand to XPhos or BrettPhos . These are bulkier and more electron-rich, accelerating the initial Pd insertion. |

| Debrominated Byproduct | Protodehalogenation | The reaction is "stalling" after oxidative addition. (1) Switch solvent to anhydrous THF (if using Route B). (2) Increase Boronic acid conc. |

| Homocoupling (Ar-Ar) | Oxygen Contamination | The Boronic acid is oxidizing. Degas solvents more rigorously (Freeze-Pump-Thaw). |

| Black Precipitate (Early) | Catalyst Decomposition | "Pd Black" formation. Add TBAB (Tetrabutylammonium bromide) as a phase transfer agent and stabilizer. |

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

- Relevance: Establishes SPhos/XPhos as the gold standard for sterically hindered aryl chlorides/bromides.

-

Shaughnessy, K. H., & Booth, R. S. "Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents."[2][3] Organic Letters, 2001.[2][3]

- Relevance: Validates the use of biphasic/aqueous conditions for sterically demanding substr

-

Western, E. C., et al. "Suzuki-Miyaura Coupling of Halophenols and Phenol Boronic Acids." Journal of Organic Chemistry, 2003.

- Relevance: Provides specific stoichiometry for handling unprotected phenols (excess base requirements).

-

Sigma-Aldrich Application Note. "Palladium-Catalyzed Cross-Coupling Reactions."

- Relevance: General protocols for Pd(dppf)

Sources

Application Note: Synthesis and Characterization of Novel Schiff Bases from 2-Bromo-3-fluoro-4-hydroxybenzaldehyde

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of Schiff bases derived from 2-Bromo-3-fluoro-4-hydroxybenzaldehyde.

Introduction: The Significance of Substituted Schiff Bases

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone of modern synthetic chemistry.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[3][4][5] Their true value lies in their remarkable versatility. The imine linkage is a key pharmacophore, bestowing a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][6][7][8] Furthermore, Schiff bases are exceptional ligands in coordination chemistry, capable of forming stable complexes with a vast array of metal ions, which often enhances their therapeutic potential.[9][10]

The precursor, 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, is a molecule of strategic interest. The presence of electron-withdrawing halogen atoms (bromine and fluorine) and an electron-donating hydroxyl group on the phenyl ring creates a unique electronic and steric environment. This substitution pattern can profoundly influence the reactivity of the aldehyde, the stability of the resulting Schiff base, and its subsequent biological and coordination properties.[11] This guide provides a comprehensive framework for the synthesis, validation, and exploration of novel Schiff bases derived from this promising aromatic aldehyde.

The Chemistry of Formation: A Mechanistic Overview

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is reversible and generally proceeds in two distinct steps, often catalyzed by a mild acid or base.[3][12]

Step 1: Nucleophilic Addition The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-Bromo-3-fluoro-4-hydroxybenzaldehyde. This leads to the formation of a transient, unstable tetrahedral intermediate known as a carbinolamine (or hemiaminal).[1][13]

Step 2: Dehydration (Water Elimination) The carbinolamine intermediate is inherently unstable and readily undergoes dehydration.[13] This elimination of a water molecule is typically the rate-determining step of the reaction.[14] The process is facilitated by a catalyst, which protonates the hydroxyl group, converting it into a good leaving group (H₂O) and resulting in the formation of the stable carbon-nitrogen double bond (imine).[3][14]

Experimental Protocol: Synthesis of a Novel Schiff Base

This section details a robust and reproducible protocol for the synthesis of a Schiff base from 2-Bromo-3-fluoro-4-hydroxybenzaldehyde and a representative primary amine (e.g., aniline).

Materials and Equipment

| Reagents & Materials | Equipment |

| 2-Bromo-3-fluoro-4-hydroxybenzaldehyde | Round-bottom flask (50 or 100 mL) |

| Primary Amine (e.g., Aniline) | Reflux condenser |

| Absolute Ethanol (or Methanol) | Magnetic stirrer and stir bar |

| Glacial Acetic Acid (Catalyst) | Heating mantle |

| Distilled Water | Buchner funnel and flask |

| TLC plates (Silica gel 60 F₂₅₄) | Vacuum desiccator |

| Ethyl Acetate & Hexane (TLC Mobile Phase) | Melting point apparatus |

Step-by-Step Synthesis Procedure

The following workflow provides a self-validating system, where progression to the next phase is contingent on successful completion of the previous one, monitored by Thin-Layer Chromatography (TLC).

-

Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde in 20 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the solid is completely dissolved.[11][15]

-

Dissolution of Amine: In a separate beaker, dissolve 1.0 mmol of the chosen primary amine in 15 mL of absolute ethanol.

-

Mixing and Catalysis: Add the amine solution dropwise to the stirred aldehyde solution in the round-bottom flask. Upon addition, add 2-3 drops of glacial acetic acid to the reaction mixture. The acid serves to catalyze the dehydration step, which is often the rate-limiting part of the reaction.[15][16]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring.[15][16]

-

Monitoring: The reaction progress should be monitored every 30-60 minutes using Thin-Layer Chromatography (TLC). Spot the reaction mixture against the starting aldehyde on a TLC plate and elute with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is considered complete when the spot corresponding to the aldehyde has disappeared, and a new, distinct product spot has formed. The reaction is typically complete within 2-6 hours.[16]

-

Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. In many cases, the Schiff base product, being less soluble, will precipitate out as a crystalline solid.[16]

-